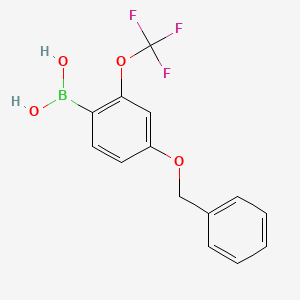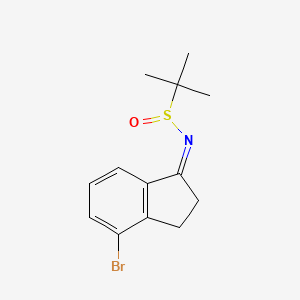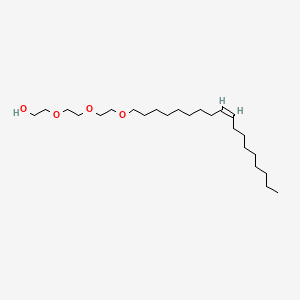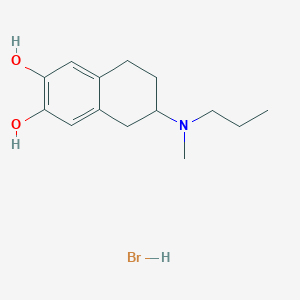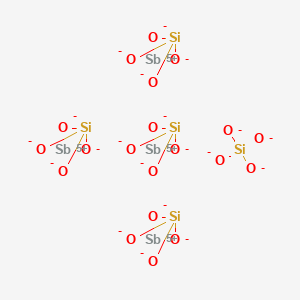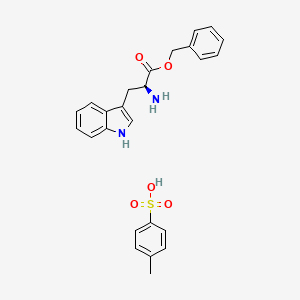
H-Trp-Obzl.TosOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Trp-Obzl.TosOH is a derivative of the amino acid L-tryptophan. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the carboxyl group of L-tryptophan. This compound is a white to off-white powder and is soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
H-Trp-Obzl.TosOH is typically synthesized through the Fischer-Speier esterification reaction. This involves the reaction of L-tryptophan with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions in a water-azeotroping solvent such as cyclohexane or methyl tetrahydrofuran (Me-THF) to remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of L-tryptophan benzyl ester p-toluenesulfonate follows similar principles but on a larger scale. The use of green solvents like Me-THF is preferred to minimize environmental impact. The reaction mixture is typically heated under reflux, and the product is isolated by precipitation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
H-Trp-Obzl.TosOH undergoes several types of chemical reactions, including:
Esterification: Formation of the ester bond between L-tryptophan and benzyl alcohol.
Substitution: The p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield L-tryptophan and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid, reflux conditions.
Substitution: Various nucleophiles, mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents.
Major Products Formed
Esterification: this compound.
Substitution: Substituted L-tryptophan derivatives.
Hydrolysis: L-Tryptophan and benzyl alcohol.
Applications De Recherche Scientifique
H-Trp-Obzl.TosOH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the carboxyl group of L-tryptophan during peptide synthesis.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a precursor for various pharmaceutical compounds.
Biochemical Studies: Used in studies involving the metabolism and function of tryptophan and its derivatives.
Mécanisme D'action
The primary mechanism of action of L-tryptophan benzyl ester p-toluenesulfonate involves the protection of the carboxyl group of L-tryptophan. This protection prevents unwanted side reactions during peptide synthesis and other chemical transformations. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions .
Comparaison Avec Des Composés Similaires
H-Trp-Obzl.TosOH can be compared with other amino acid benzyl esters, such as:
L-Alanine benzyl ester p-toluenesulfonate: Similar protecting group properties but derived from L-alanine.
L-Phenylalanine benzyl ester hydrochloride: Another amino acid benzyl ester used in peptide synthesis but with different solubility and reactivity properties.
L-Tyrosine benzyl ester p-toluenesulfonate: Similar to L-tryptophan benzyl ester p-toluenesulfonate but derived from L-tyrosine.
This compound is unique due to its specific use in protecting the carboxyl group of L-tryptophan, making it particularly valuable in the synthesis of tryptophan-containing peptides and other derivatives.
Propriétés
Formule moléculaire |
C25H26N2O5S |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18N2O2.C7H8O3S/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11,16,20H,10,12,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
Clé InChI |
YQSJOXHVUQTJCB-NTISSMGPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |
Séquence |
W |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


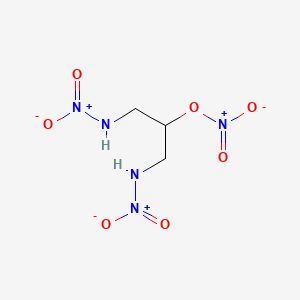
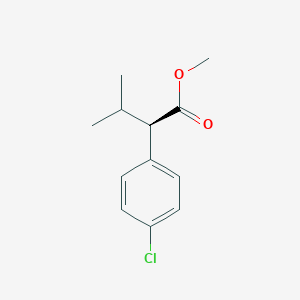
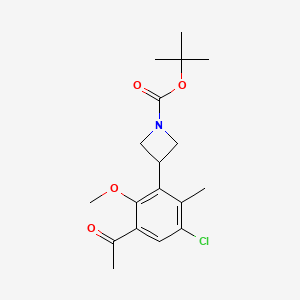
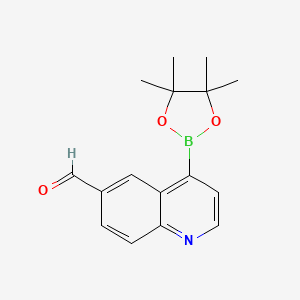
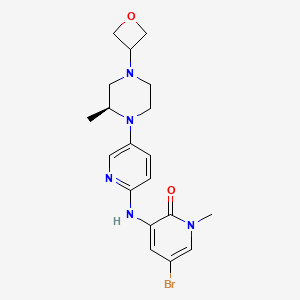
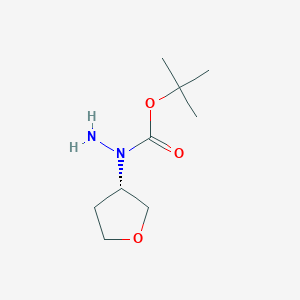
![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)
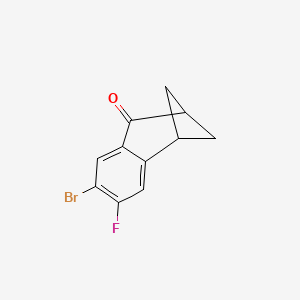
![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)
